molecular formula C55H58N6O4 B13110133 4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

Cat. No.: B13110133
M. Wt: 867.1 g/mol
InChI Key: BUWFCHMWEGSCSQ-UKDNCAMFSA-N
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Description

The compound 4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline is a complex organic molecule that features a unique structure combining multiple bicyclic and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the construction of the azabicyclo[2.2.2]octane core. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process typically requires the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce simpler bicyclic structures.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but often involve binding to active sites and altering the function of the target molecule. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Share the azabicyclo[3.2.1]octane core and have similar biological activities.

    Quinoline Derivatives: Contain the quinoline moiety and are used in various medicinal applications.

Uniqueness

What sets this compound apart is its unique combination of multiple bicyclic and aromatic systems, which can confer distinct chemical and biological properties. This makes it a valuable target for further research and development.

Properties

Molecular Formula

C55H58N6O4

Molecular Weight

867.1 g/mol

IUPAC Name

4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

InChI

InChI=1S/C55H58N6O4/c1-7-34(8-2)50-54(64-51(48-28-38-22-26-60(48)32-35(38)9-3)42-20-24-56-46-18-16-40(62-5)30-44(42)46)58-53(37-14-12-11-13-15-37)59-55(50)65-52(49-29-39-23-27-61(49)33-36(39)10-4)43-21-25-57-47-19-17-41(63-6)31-45(43)47/h7-21,24-25,30-31,35-36,38-39,48-49,51-52H,1,3-4,22-23,26-29,32-33H2,2,5-6H3/b34-8+/t35-,36-,38-,39-,48+,49+,51-,52?/m0/s1

InChI Key

BUWFCHMWEGSCSQ-UKDNCAMFSA-N

Isomeric SMILES

C/C=C(\C=C)/C1=C(N=C(N=C1O[C@H]([C@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8C=C)C9=C1C=C(C=CC1=NC=C9)OC

Canonical SMILES

CC=C(C=C)C1=C(N=C(N=C1OC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC)C6=CC=CC=C6)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC

Origin of Product

United States

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